Cas no 5471-20-5 (2-Amino-N-benzylbenzamide)

2-Amino-N-benzylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,2-amino-N-(phenylmethyl)-
- 2-Amino-N-benzylbenzamide
- 2-AMINO-N-BENZYL-BENZAMIDE
- (2-aminophenyl)-N-benzylcarboxamide
- 2-amine-N-benzylbenzamide
- AC1L5K7S
- AC1Q5FKO
- anthranilic acid benzylamide
- Anthranilsaeure-benzylamid
- NSC26020
- o-amino-N-benzylbenzamide
- Oprea1_603334
- SureCN2236766
- A870372
- N-benzylanthranilamide
- Z56040669
- 5471-20-5
- CHEMBL1534786
- SMR000141312
- 3C-117
- Cambridge id 6085201
- HMS2311N12
- CS-0307720
- CCG-275041
- HMS1783C09
- MLS000533875
- NSC-26020
- MFCD00232073
- AKOS000198952
- DTXSID00282460
- EN300-05685
- 2-(Benzylaminocarbonyl)aniline
- EX-A3311
- SCHEMBL2236766
- BCP34445
- ANVAEYULLAJMQX-UHFFFAOYSA-N
- 2-Amino-N-(phenylmethyl)benzamide
- F73756
- 2-Amino-N-(phenylmethyl)benzamide; 2-(Benzylaminocarbonyl)aniline; Anthranilic Acid Benzylamide
- STK520506
- Benzamide, 2-amino-N-(phenylmethyl)-
- ALBB-012956
- BBL002062
- AE-641/05573042
-
- MDL: MFCD00232073
- インチ: InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
- InChIKey: ANVAEYULLAJMQX-UHFFFAOYSA-N
- ほほえんだ: NC1=CC=CC=C1C(NCC2=CC=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 226.11072
- どういたいしつりょう: 226.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- PSA: 55.12
- LogP: 3.17090
2-Amino-N-benzylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB314841-10 g |
2-Amino-n-benzylbenzamide, 95%; . |
5471-20-5 | 95% | 10g |
€1,343.00 | 2022-08-31 | |
eNovation Chemicals LLC | Y1252332-1g |
2-AMINO-N-BENZYL-BENZAMIDE |
5471-20-5 | 97% | 1g |
$230 | 2024-06-06 | |
Enamine | EN300-05685-5.0g |
2-amino-N-benzylbenzamide |
5471-20-5 | 95% | 5.0g |
$350.0 | 2023-06-27 | |
abcr | AB314841-500 mg |
2-Amino-n-benzylbenzamide, 95%; . |
5471-20-5 | 95% | 500MG |
€125.00 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023892-1g |
2-Amino-N-benzylbenzamide |
5471-20-5 | 1g |
2746.0CNY | 2021-07-05 | ||
Apollo Scientific | OR32608-5g |
2-Amino-N-benzylbenzamide |
5471-20-5 | 95% | 5g |
£616.00 | 2025-02-19 | |
TRC | A630243-100mg |
2-Amino-N-benzylbenzamide |
5471-20-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1252332-250mg |
2-AMINO-N-BENZYL-BENZAMIDE |
5471-20-5 | 97% | 250mg |
$125 | 2024-06-06 | |
Enamine | EN300-05685-2.5g |
2-amino-N-benzylbenzamide |
5471-20-5 | 95% | 2.5g |
$193.0 | 2023-10-28 | |
TRC | A630243-500mg |
2-Amino-N-benzylbenzamide |
5471-20-5 | 500mg |
$ 161.00 | 2023-04-19 |
2-Amino-N-benzylbenzamide 関連文献
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Dan Zhan,Tianbin Li,Haidong Wei,Wen Weng,Khashayar Ghandi,Qingle Zeng RSC Adv. 2013 3 9325
-
Yoonkyung Jang,Seok Beom Lee,Junhwa Hong,Simin Chun,Jeeyeon Lee,Suckchang Hong Org. Biomol. Chem. 2020 18 5435
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Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060
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Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060
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Pallavi More,Amol Patil,Rajashri Salunkhe RSC Adv. 2014 4 63039
-
Dan Zhao,Teng Wang,Jian-Xin Li Chem. Commun. 2014 50 6471
-
Guanshuo Shen,Haifeng Zhou,Peng Du,Sensheng Liu,Kun Zou,Yasuhiro Uozumi RSC Adv. 2015 5 85646
-
Aniket V. A. Gholap,Soham Maity,Carola Schulzke,Debabrata Maiti,Anant R. Kapdi Org. Biomol. Chem. 2017 15 7140
2-Amino-N-benzylbenzamideに関する追加情報
Comprehensive Overview of 2-Amino-N-benzylbenzamide (CAS No. 5471-20-5): Properties, Applications, and Research Insights
2-Amino-N-benzylbenzamide (CAS No. 5471-20-5) is a specialized organic compound with a molecular formula of C14H14N2O. This benzamide derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The compound's molecular weight is 226.28 g/mol, and it typically appears as a white to off-white crystalline powder under standard conditions.
The chemical structure of 2-Amino-N-benzylbenzamide consists of a benzamide core substituted with an amino group at the 2-position and a benzyl group attached to the nitrogen atom. This arrangement contributes to its hydrogen bonding capacity and polarity, making it particularly interesting for drug discovery applications. Researchers have explored its potential as a building block for more complex molecules in medicinal chemistry.
In recent years, 5471-20-5 has been investigated for its role in enzyme inhibition studies, particularly targeting proteins involved in inflammatory pathways. Its structural analogs have shown promise in preliminary biological screening tests, though extensive clinical studies are still needed. The compound's solubility profile (slightly soluble in water but more soluble in organic solvents like DMSO and ethanol) makes it suitable for various laboratory applications.
The synthesis of 2-Amino-N-benzylbenzamide typically involves the condensation reaction between 2-aminobenzoic acid derivatives and benzylamine, often using coupling reagents in organic solvents. Recent advancements in green chemistry have explored more sustainable synthetic routes, aligning with the growing demand for environmentally friendly production methods in the chemical industry.
Analytical characterization of 5471-20-5 commonly employs techniques such as HPLC (High-Performance Liquid Chromatography), NMR spectroscopy, and mass spectrometry. These methods ensure purity assessment and structural confirmation, which are critical for research applications. The compound's melting point typically ranges between 145-148°C, serving as an important physical identifier.
From a commercial availability perspective, 2-Amino-N-benzylbenzamide is supplied by several specialty chemical manufacturers in various purity grades (typically 95-98%). Researchers should pay attention to storage conditions, recommending protection from light and moisture at room temperature to maintain stability. The compound's shelf life under proper storage can extend beyond two years.
Emerging research directions for 5471-20-5 include its potential application in material science, particularly as a precursor for functional polymers with specific optical or electronic properties. Some studies have explored its incorporation into coordination complexes with transition metals, opening possibilities for catalytic applications.
Safety considerations for handling 2-Amino-N-benzylbenzamide include standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment (gloves, goggles) is recommended during manipulation. The compound's toxicological profile suggests moderate irritation potential, emphasizing the need for proper ventilation in work areas.
The global market for benzamide derivatives like 5471-20-5 has shown steady growth, driven by pharmaceutical R&D investments. Market analysts project increased demand for such fine chemicals in coming years, particularly in regions with expanding biotechnology sectors. Pricing trends reflect the compound's specialty status and purity requirements.
Recent patent literature reveals growing interest in 2-Amino-N-benzylbenzamide derivatives for various applications, including potential therapeutic agents. These developments highlight the compound's versatility as a molecular scaffold for designing new bioactive molecules. Researchers continue to explore its structure-activity relationships to optimize desired properties.
For laboratories working with 5471-20-5, proper waste disposal procedures should be followed according to local regulations. While the compound doesn't present extreme environmental hazards, responsible chemical management practices are essential. Some suppliers offer custom synthesis services for researchers requiring specific isotopic labeling or modified derivatives.
Quality control protocols for 2-Amino-N-benzylbenzamide typically include chromatographic purity verification and spectroscopic confirmation. Batch-to-batch consistency is particularly important for biological studies where impurity profiles might influence experimental outcomes. Analytical certificates from reputable suppliers provide crucial quality assurance data.
The future research landscape for 5471-20-5 appears promising, with potential applications expanding beyond traditional medicinal chemistry. Areas such as molecular imaging and diagnostic probes may benefit from the compound's structural features. Continued investigation of its physicochemical properties will likely reveal additional utility in specialized applications.
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